molecular formula C19H27Cl3N2O B13762928 6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride CAS No. 5546-63-4

6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride

Cat. No.: B13762928
CAS No.: 5546-63-4
M. Wt: 405.8 g/mol
InChI Key: SHJOPHBRMMRNRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride is a complex organic compound with a unique structure that includes a quinoline core, a cyclohepta ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.

    Cyclohepta Ring Formation: The cyclohepta ring can be introduced through a series of cyclization reactions.

    Functional Group Introduction: The chloro and dimethylamino groups are introduced through nucleophilic substitution reactions, using reagents like thionyl chloride and dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Thionyl chloride for chlorination, dimethylamine for amination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    6H-Cyclohepta(b)quinoline derivatives: Compounds with similar core structures but different functional groups.

    Quinoline analogs: Compounds with variations in the quinoline core.

    Chloro-substituted compounds: Molecules with similar chloro functional groups.

Uniqueness

6H-Cyclohepta(b)quinoline, 4-chloro-11-(3-(dimethylamino)propoxy)-7,8,9,10-tetrahydro-, dihydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

5546-63-4

Molecular Formula

C19H27Cl3N2O

Molecular Weight

405.8 g/mol

IUPAC Name

3-[(4-chloro-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]propyl-dimethylazanium;dichloride

InChI

InChI=1S/C19H25ClN2O.2ClH/c1-22(2)12-7-13-23-19-14-8-4-3-5-11-17(14)21-18-15(19)9-6-10-16(18)20;;/h6,9-10H,3-5,7-8,11-13H2,1-2H3;2*1H

InChI Key

SHJOPHBRMMRNRO-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCOC1=C2CCCCCC2=[NH+]C3=C1C=CC=C3Cl.[Cl-].[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.